Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI)

Description

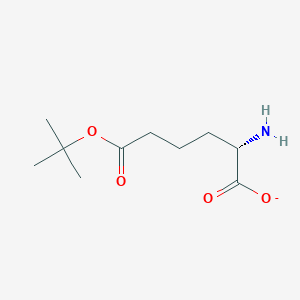

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, (2S)-(9CI) (CAS: 201354-26-9) is a stereospecific derivative of hexanedioic acid (adipic acid) with an amino group at the C2 position and a tert-butyl ester group at the C6 position. The compound’s (2S) configuration confers chirality, which may influence its biological interactions or material properties. The amino group introduces reactivity for further chemical modifications, making it a candidate for pharmaceutical intermediates or specialty polymers.

Properties

Molecular Formula |

C10H18NO4- |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/p-1/t7-/m0/s1 |

InChI Key |

WWSDFHPRIJAESZ-ZETCQYMHSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Alkylation-Acylation Sequential Strategy

Reaction Overview

This method involves sequential alkylation and acylation steps to introduce the tert-butyl ester and amino functionalities. Starting from L-2-aminoadipic acid, the amino group is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture with sodium bicarbonate. The tert-butyl ester is subsequently introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate, catalyzed by pyridine and ammonium carbonate.

Key Conditions

- Amino Protection : Conducted at room temperature for 12–24 hours, yielding 96% of the Fmoc-protected intermediate.

- Esterification : Performed in ethyl acetate at 25°C for 8–12 hours, achieving 98% conversion.

- Deprotection : Lithium hydroxide in ethanol-water hydrolyzes the Fmoc group, yielding the final product with 93% purity.

Advantages

Isobutylene-Mediated Esterification

Reaction Overview

This industrial-scale method employs isobutylene gas under acidic conditions to directly esterify the carboxylic acid moiety. L-2-aminoadipic acid reacts with excess isobutylene in dichloromethane or dioxane, using sulfuric acid or silica-impregnated H₂SO₄ as catalysts. The amino group remains unprotected, simplifying downstream processing.

Key Conditions

- Pressure : Reactions occur in autoclaves at 2–3 atm to maintain isobutylene in solution.

- Catalysts : Silica-impregnated H₂SO₄ reduces side reactions compared to homogeneous acids.

- Duration : 2–5 days at 25–40°C, yielding 70–85% of the tert-butyl ester.

Advantages

Enzymatic Resolution of Racemic Mixtures

Reaction Overview

Enantioselective lipases or esterases resolve racemic 2-aminohexanedioic acid derivatives. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a tert-butyl-protected diester, leaving the (S)-configured ester intact. The process occurs in phosphate buffer (pH 7.0) at 37°C, achieving enantiomeric excess (ee) >99%.

Key Conditions

- Substrate : Racemic 6-tert-butyl 2-acetylhexanedioate.

- Enzyme Loading : 10–20 mg per gram of substrate.

- Yield : 45–50% (theoretical maximum for resolution).

Advantages

Solid-Phase Peptide Synthesis (SPPS) Approach

Reaction Overview

Used for incorporating the compound into peptides, SPPS leverages Fmoc/t-Bu chemistry. The tert-butyl ester is pre-installed on a Wang resin, and the amino group is protected with Fmoc. After chain assembly, the peptide is cleaved using trifluoroacetic acid (TFA), simultaneously removing the tert-butyl group.

Key Conditions

- Coupling Reagents : HBTU/HOBt in DMF, activated with DIPEA.

- Cleavage : 95% TFA with scavengers (e.g., triisopropylsilane) for 2 hours.

- Purity : >95% after reverse-phase HPLC.

Advantages

Comparative Analysis of Methods

Critical Considerations

Stereochemical Preservation

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

H-AAD(OTBU)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 229.32 g/mol

- Functional Groups : Contains an amino group and ester functionalities which are crucial for its reactivity and application potential.

Pharmaceutical Development

One of the primary applications of hexanedioic acid derivatives is in the development of pharmaceutical compounds. Its structure allows for modifications that enhance bioactivity and solubility.

- Anti-inflammatory Agents : Research indicates that derivatives of hexanedioic acid can inhibit interleukin-1β converting enzyme (ICE), which plays a critical role in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This inhibition can lead to therapeutic outcomes in managing these conditions .

Polymer Chemistry

Hexanedioic acid derivatives are utilized in synthesizing various polymers due to their ability to form ester linkages.

- Polyester Synthesis : The compound can be used to create polyesters that exhibit desirable mechanical properties and thermal stability. These materials are essential in applications ranging from packaging to automotive components.

| Property | Value |

|---|---|

| Glass Transition Temp | ~60°C |

| Tensile Strength | Varies by formulation |

| Thermal Decomposition Temp | ~300°C |

Food Packaging

In the food industry, hexanedioic acid derivatives are explored for their potential as additives or components in food packaging materials. Their stability and non-toxicity make them suitable candidates for ensuring food safety and extending shelf life .

Case Study 1: Anti-inflammatory Applications

A study published on the effects of hexanedioic acid derivatives on ICE inhibition demonstrated significant reductions in inflammatory markers in vitro. The compound was tested on cell lines exposed to pro-inflammatory stimuli, showing a dose-dependent response in reducing interleukin levels .

Case Study 2: Polymer Development

In a recent project focused on developing biodegradable plastics, researchers synthesized a polymer using hexanedioic acid as a monomer. The resulting material exhibited excellent biodegradability while maintaining mechanical integrity over time. This study highlights the potential for sustainable materials derived from hexanedioic acid derivatives .

Mechanism of Action

The mechanism of action of H-AAD(OTBU)-OH involves its interaction with specific molecular targets. The tert-butyl groups provide steric protection, allowing the compound to interact selectively with enzymes and other proteins. This selective interaction can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of hexanedioic acid esters differ in substituent positions, ester groups, and stereochemistry:

Functional Properties

- Antioxidant Activity: Esters with bulky substituents, such as tert-butyl or 2-ethylhexyl, exhibit antioxidant properties. For example, 2,4-bis(1,1-dimethylethyl) phenol (a related compound) scavenges free radicals, suggesting tert-butyl esters in hexanedioic acid derivatives may contribute to oxidative stability .

- Biological Activity: Hexanedioic acid bis(2-ethylhexyl) ester shows anti-hypocholesterolemic effects, while methyl/ethyl esters (e.g., hexadecanoic acid methyl ester) modulate lipid metabolism . The amino group in the target compound may enable peptide-like interactions, though this remains unverified in literature.

- Material Compatibility: Virgin LDPE contains higher concentrations of benzenepropanoic acid tert-butyl esters (5.33 mg/g) compared to recycled LDPE, indicating tert-butyl esters may migrate less in polymers .

Physicochemical Properties

- Stability : Tert-butyl esters resist hydrolysis better than methyl/ethyl esters due to steric hindrance .

- Stereochemical Impact : The (2S) configuration may affect crystallization behavior or enzymatic recognition, as seen in Boc-protected analogs .

Data Tables

Table 1: Concentration of Hexanedioic Acid Esters in LDPE

| Compound | Concentration in Virgin LDPE (mg/g) | Concentration in Recycled LDPE (mg/g) |

|---|---|---|

| Benzenepropanoic acid, tert-butyl ester | 5.33 | Not detected |

| Hexanedioic acid, ethyl methyl ester | Not detected | 0.09 |

| Target compound (CAS: 201354-26-9) | Data unavailable | Data unavailable |

Source: Adapted from

Biological Activity

Hexanedioic acid, 2-amino-, 6-(1,1-dimethylethyl) ester, commonly referred to as a derivative of hexanedioic acid or adipic acid, has garnered attention in various biological and medicinal research contexts. This compound is characterized by its structural features which include a hexanedioic acid backbone with an amino group and a tert-butyl ester group. The biological activity of this compound can be analyzed through its pharmacological properties, potential therapeutic applications, and toxicological assessments.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 189.25 g/mol

- CAS Number : 201354-26-9

The compound's structure allows it to participate in various biochemical interactions, potentially influencing metabolic pathways and biological responses.

Pharmacological Properties

-

Anti-inflammatory Activity :

- Studies have indicated that derivatives of hexanedioic acid exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory responses. For instance, IC50 values for protein denaturation inhibition were reported at approximately 334 µg/mL for certain extracts containing similar compounds .

- Antioxidant Effects :

-

Antimicrobial Activity :

- The antimicrobial efficacy of hexanedioic acid derivatives has been evaluated against various pathogens. For example, extracts containing similar compounds showed zones of inhibition ranging from 18 mm to 29 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Toxicological Assessment

Toxicity studies suggest that hexanedioic acid derivatives generally exhibit low toxicity profiles in mammalian models. The potential hazards to aquatic organisms were assessed as low, indicating a favorable environmental safety profile . However, further studies are needed to fully understand the long-term effects and metabolic pathways involved.

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of hexanedioic acid derivatives demonstrated that these compounds could significantly reduce inflammation markers in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Case Study 2: Antioxidant Efficacy

Research involving the antioxidant capacity of hexanedioic acid derivatives revealed their ability to protect against oxidative stress-induced cellular damage. The study utilized various assays including DPPH and ABTS radical scavenging tests, showing significant reductions in oxidative markers.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.